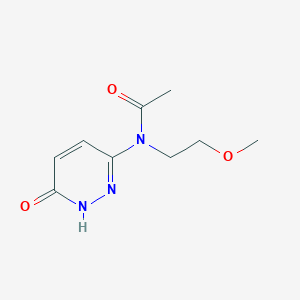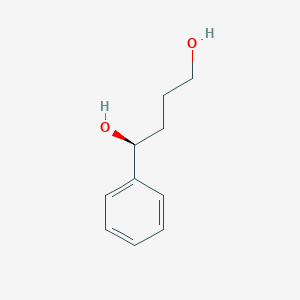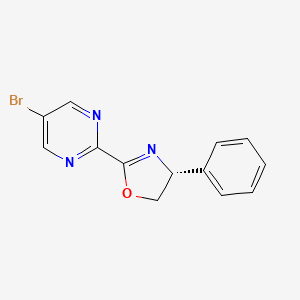
(R)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromopyrimidine moiety attached to a dihydrooxazole ring, which is further substituted with a phenyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bromopyrimidine Intermediate: The bromopyrimidine moiety can be synthesized through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Construction of the Dihydrooxazole Ring: The dihydrooxazole ring is formed by the cyclization of an appropriate precursor, such as an amino alcohol, with a carboxylic acid derivative.
Coupling Reactions: The bromopyrimidine intermediate is then coupled with the dihydrooxazole precursor using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial Production Methods
Industrial production of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of reduced dihydrooxazole derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The bromopyrimidine moiety is particularly important for its binding affinity, while the dihydrooxazole ring contributes to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: The enantiomer of the compound with different stereochemistry.
2-(5-Chloropyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: A similar compound with a chlorine atom instead of bromine.
2-(5-Bromopyrimidin-2-yl)-4-methyl-4,5-dihydrooxazole: A similar compound with a methyl group instead of a phenyl group.
Uniqueness
®-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific ®-configuration, which can result in different biological activities compared to its (S)-enantiomer. The presence of the bromopyrimidine moiety also imparts distinct chemical reactivity and binding properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H10BrN3O |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
(4R)-2-(5-bromopyrimidin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H10BrN3O/c14-10-6-15-12(16-7-10)13-17-11(8-18-13)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m0/s1 |
InChI-Schlüssel |
CKQQQRBLPRWLAW-NSHDSACASA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


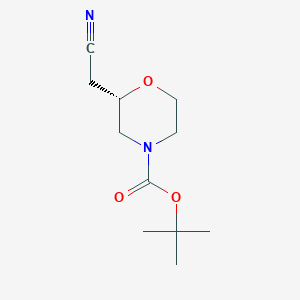
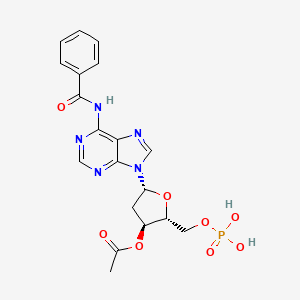
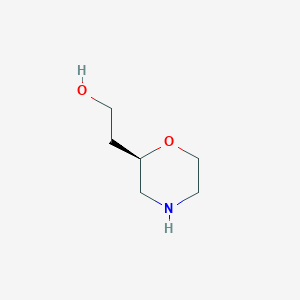
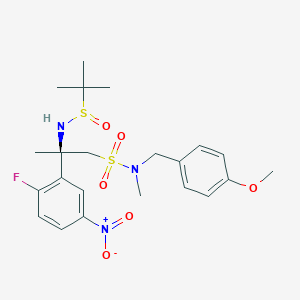
![Ethanol, 2,2'-[(1H-benzimidazol-2-ylmethyl)imino]bis-](/img/structure/B12933685.png)
![(1S,6R)-2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B12933691.png)
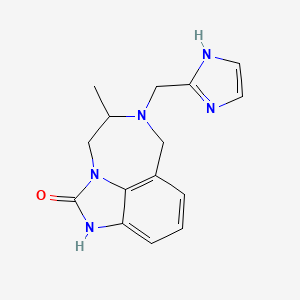
![1-(2,7-Diazaspiro[3.5]nonan-7-YL)ethanone dihydrochloride](/img/structure/B12933700.png)
![Glycine, N,N-bis[(1-methyl-1H-imidazol-2-yl)methyl]-](/img/structure/B12933703.png)
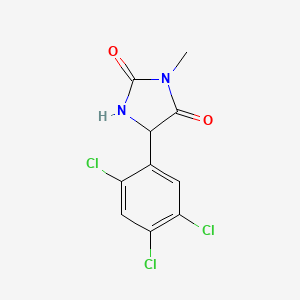

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
